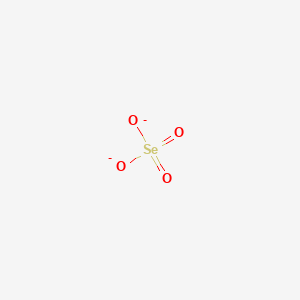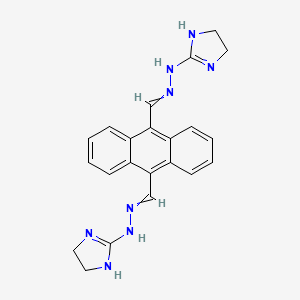
1-Isopropyl-4-methylenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-1-methylenecyclohexane is a monoterpene consisting of methylenecyclohexane having an isopropyl substituent at the 4-position. It derives from a hydride of a p-menthane.
Wissenschaftliche Forschungsanwendungen
Catalytic Transformations
1-Isopropyl-4-methylenecyclohexane undergoes various transformations through catalytic processes. These transformations include hydrogenation and dehydrogenation reactions. For instance, in the presence of catalysts like ZrO2 and ThO2, 1-Isopropyl-4-methylenecyclohexane can undergo hydrogenation, and with catalysts like MgO, CaO, and La2O3, it mainly undergoes dehydrogenation to 1-isopropyl-4-methylbenzene (Tanaka, Hattori, & Tanabe, 1978).
Double Bond Isomerization
1-Isopropyl-4-methylenecyclohexane is involved in isomerization reactions, particularly the double bond shift isomerization. This process involves the migration of double bonds in the molecule and is catalyzed by substances like γ-alumina. The reaction can lead to various isomers, highlighting the flexibility and reactivity of the compound (Peereboom & Meijering, 1979).
Catalytic Functionalization
This compound can be functionally modified through catalytic processes. For example, the selective, catalytic conversion of methylcyclohexane into methylenecyclohexane has been achieved using specific catalyst systems, illustrating the potential for chemical modifications and applications in synthetic chemistry (Felkin, Fillebeen-khan, Holmes-Smith, & Yingrui, 1985).
Polymerization Applications
1-Isopropyl-4-methylenecyclohexane can be polymerized using various catalytic systems. The structure of the resulting polymers depends on the type of catalyst used, indicating its utility in producing different types of polymeric materials (Longo, Grassi, Grisi, & Milione, 1998).
Thermodynamic Studies
Thermodynamic data from the isomerization of compounds like 1-Isopropyl-4-methylenecyclohexane have been collected to understand better the energetics involved in such reactions. This information is crucial for designing and optimizing chemical processes involving this compound (Peereboom, Graaf, & Baas, 1983).
Eigenschaften
Produktname |
1-Isopropyl-4-methylenecyclohexane |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methylidene-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
CEWQMRMCIKPUIK-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=C)CC1 |
Kanonische SMILES |
CC(C)C1CCC(=C)CC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



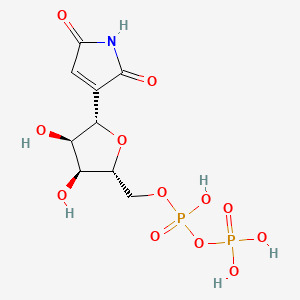
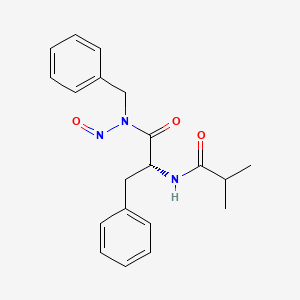
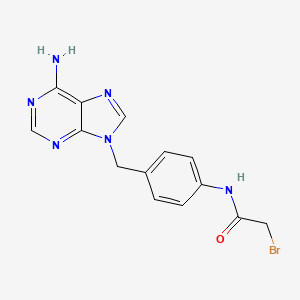
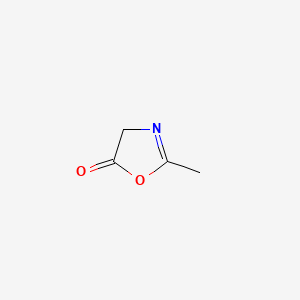
![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
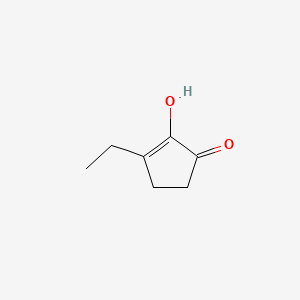
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
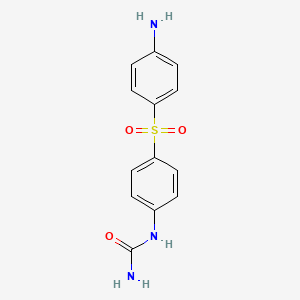
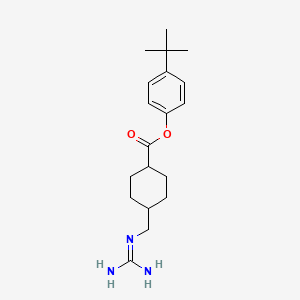
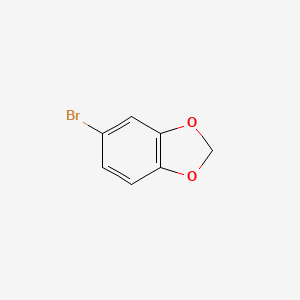
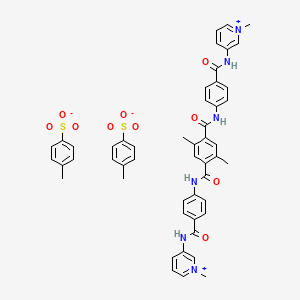
![1h-Naphth[2,3-d]imidazole](/img/structure/B1209511.png)
